![molecular formula C22H29N3O B2922279 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide CAS No. 1049342-08-6](/img/structure/B2922279.png)

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2-(4-phenylpiperazin-1-yl)ethanamine . Another related compound is ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate .

Synthesis Analysis

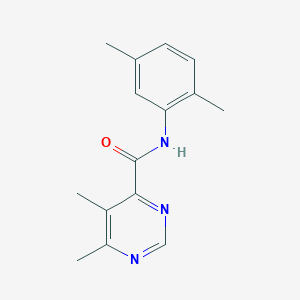

While specific synthesis information for “N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide” is not available, a related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, were synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines .Molecular Structure Analysis

The molecular structure of the related compound, N-Ethyl-N2-[(4-phenylpiperazin-1-ium-1-yl)acetyl]-D-alaninamide, has a molecular formula of C17H27N4O2 .Physical and Chemical Properties Analysis

The related compound, N-Ethyl-N2-[(4-phenylpiperazin-1-ium-1-yl)acetyl]-D-alaninamide, has a molecular weight of 319.421 Da . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

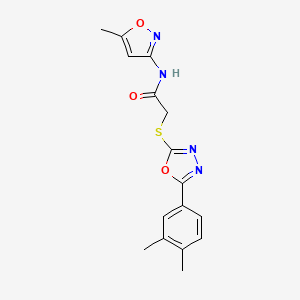

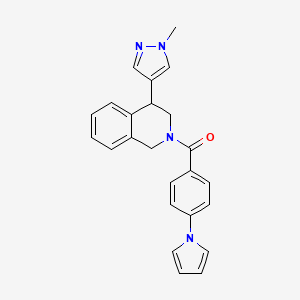

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives, which share a structural similarity with N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide, have been extensively studied for their potential in treating CNS disorders. These compounds are recognized for their "druglikeness" and versatility in medicinal chemistry. Recent patent research has highlighted the underutilization of N-phenylpiperazine scaffolds, suggesting significant potential for diversification beyond CNS applications. The review emphasizes the need for further exploration into various therapeutic areas, leveraging the pharmacokinetic and pharmacodynamic properties that can be modified through different substitutions on the phenylpiperazine moiety (Maia et al., 2012).

Environmental Presence and Effects of Parabens

While not directly related to the requested compound, the study on parabens, which includes derivatives of para-hydroxybenzoic acid, sheds light on the environmental persistence and potential biological effects of synthetic compounds. This research reviews their widespread use, environmental distribution, and the necessity for further studies on their halogenated by-products, emphasizing the environmental impact of synthetic chemicals and the importance of assessing their safety and degradation products (Haman et al., 2015).

Antioxidant Activity Determination Methods

Investigations into methods for determining antioxidant activity are relevant for understanding the chemical interactions and potential therapeutic effects of compounds like this compound. A comprehensive review of various assays reveals the importance of these methods in analyzing the antioxidant capacity and chemical reactivity of compounds, potentially applicable for evaluating the therapeutic benefits of phenylpiperazine derivatives (Munteanu & Apetrei, 2021).

Safety and Toxicology of Propyl Paraben

Although focusing on propyl paraben, a study reviewing its safety and toxicology provides insights into the evaluation process for chemical compounds, including their metabolism, excretion, and potential adverse effects. Such assessments are crucial for understanding the implications of long-term exposure to synthetic compounds, including phenylpiperazine derivatives, highlighting the importance of comprehensive toxicological evaluations (Soni et al., 2001).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s interaction with AChE is characterized by both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission. This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic deficits are observed .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission . This could potentially alleviate symptoms associated with conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQSHHFZNFRFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)

![4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2922201.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922209.png)

![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922212.png)

![N~5~-(3-chloro-4-methoxyphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922216.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2922217.png)